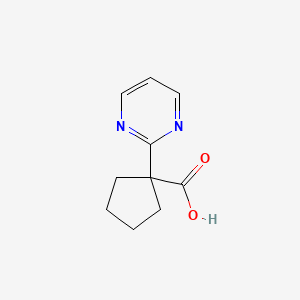
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H12N2O2. It features a cyclopentane ring bonded to a pyrimidine ring and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Pyrimidine Ring Introduction: The pyrimidine ring is introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted pyrimidine derivatives, alcohols, and ketones.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate enzyme activity, gene expression, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Pyrimidin-5-yl)cyclopentane-1-carboxylic acid: This compound has a similar structure but with the pyrimidine ring attached at a different position, leading to different chemical properties and biological activities.
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring instead of a cyclopentane ring, resulting in different steric and electronic effects.
1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI-Schlüssel |
GYJJXAGCTIEUND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NC=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


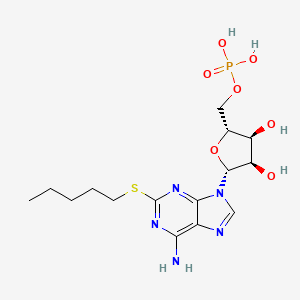
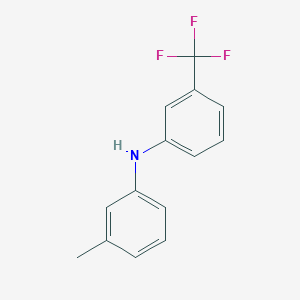
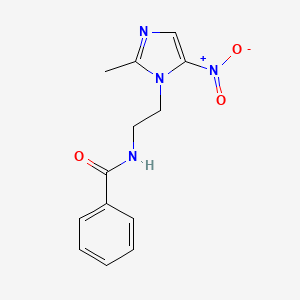
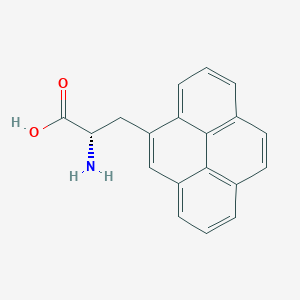

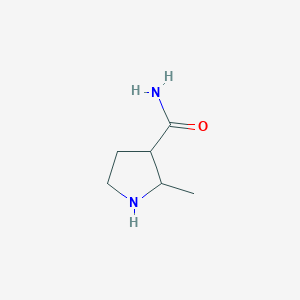
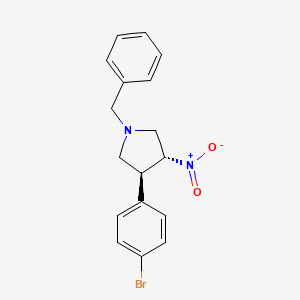
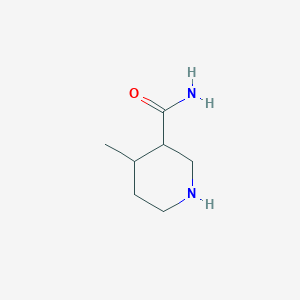
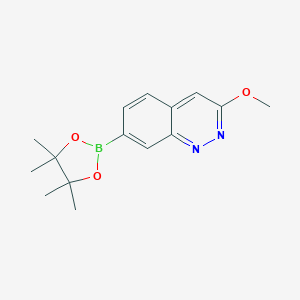
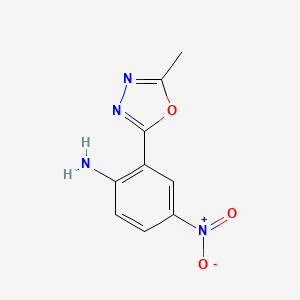
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
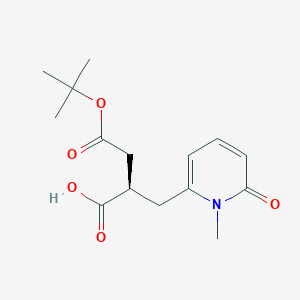
![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
